molecular formula C26H43N7O2 B611569 UNC0224 CAS No. 1197196-48-7

UNC0224

Cat. No.: B611569
CAS No.: 1197196-48-7
M. Wt: 485.7 g/mol
InChI Key: XIVUGRBSBIXXJE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

UNC0224 primarily targets histone methyltransferase G9a and GLP (G9a-like protein) . These enzymes play a crucial role in the methylation of histone proteins, specifically at the lysine 9 residue of histone 3 (H3K9), which influences gene expression .

Mode of Action

This compound inhibits G9a and GLP by binding to these enzymes, thereby preventing them from methylating their target histones . The inhibition of G9a and GLP by this compound is highly selective, with the compound showing little to no activity against other histone methyltransferases such as SET7/9, SET8/PreSET7, and PRMT3 .

Biochemical Pathways

By inhibiting G9a and GLP, this compound affects the methylation status of histone proteins, specifically at the H3K9 site . This can lead to changes in the structure of chromatin and the regulation of gene expression. The exact downstream effects can vary depending on the specific genes affected and the cellular context.

Pharmacokinetics

It is known that the compound is soluble in dmso, dmf, and ethanol , which suggests that it could be administered in a variety of ways and could have good bioavailability.

Result of Action

The inhibition of G9a and GLP by this compound can lead to changes in gene expression, which can have various cellular effects. For example, in the context of cancer, the overexpression of G9a and GLP is associated with metastasis, stemness, and therapy resistance . Therefore, the inhibition of these enzymes by this compound could potentially have anti-tumor effects .

Properties

IUPAC Name

7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVUGRBSBIXXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658050
Record name 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197196-48-7
Record name 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?

A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]

Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?

A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.

Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?

A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]

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